molecular formula C28H27ClN4O3S2 B2761938 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1216670-50-6

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride

Cat. No.: B2761938
CAS No.: 1216670-50-6
M. Wt: 567.12
InChI Key: KDWFYBGDJMGFOU-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H27ClN4O3S2 and its molecular weight is 567.12. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antipsychotic Agents

Several studies have focused on the synthesis and evaluation of benzothiazole and thiophene derivatives for their potential anticancer and antipsychotic activities. For instance, substituted benzamides have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006). Similarly, heterocyclic carboxamides have been explored as potential antipsychotic agents, showing promising activity in vitro for dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors (Norman et al., 1996).

Synthesis and Biological Activity

The research also extends to the synthesis of novel heterocyclic compounds with potential biological activities. For example, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield various derivatives with potential applications in pharmaceuticals and organic materials (Mohareb et al., 2004). Another study reported the synthesis of thiadiazolo[3,4-c]pyridine derivatives as acceptors for developing fast-switching green donor-acceptor-type electrochromic polymers with low bandgap, indicating their utility in materials science (Ming et al., 2015).

Antimicrobial and Antifungal Studies

Compounds bearing benzothiazole and thiophene moieties have also been evaluated for their antimicrobial and antifungal properties. A study synthesized and assessed the antimicrobial efficacy of substituted 2-aminobenzothiazoles derivatives, demonstrating significant activity against various microbial strains (Anuse et al., 2019).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S2.ClH/c1-16(2)31-14-13-19-22(15-31)37-28(25(19)27-29-20-5-3-4-6-21(20)36-27)30-26(35)17-7-9-18(10-8-17)32-23(33)11-12-24(32)34;/h3-10,16H,11-15H2,1-2H3,(H,30,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWFYBGDJMGFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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